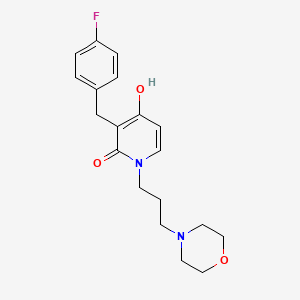

3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone

Description

Properties

IUPAC Name |

3-[(4-fluorophenyl)methyl]-4-hydroxy-1-(3-morpholin-4-ylpropyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN2O3/c20-16-4-2-15(3-5-16)14-17-18(23)6-9-22(19(17)24)8-1-7-21-10-12-25-13-11-21/h2-6,9,23H,1,7-8,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTDUGJVXASROBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCN2C=CC(=C(C2=O)CC3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthesis of Pyridinone Derivatives

Pyridinone derivatives can be synthesized through several methods:

Cyclic Condensation : This involves the reaction of two compounds to form the pyridinone ring. For example, ethyl 3-aminocrotonate can be condensed with an activated malonate derivative to afford 4-hydroxy-2-pyridinone.

Introduction of Carbonyl Groups : Starting from pyridine or related six-membered rings, carbonyl groups can be introduced to form pyridinones. Lin et al. used pyridine as a substrate and hydrogen peroxide and nitric acid as reagents to generate pyridinone derivatives.

Multicomponent Reactions (MCRs) : These reactions are efficient for synthesizing complex molecules in a single step. For instance, 3,4-dihydro-2(1H)-pyridones can be synthesized via MCRs involving Meldrum's acid, β-keto-ester derivatives, and other reagents.

Research Findings and Data

While specific data for 3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone is limited, general trends in pyridinone synthesis can guide the development of new methods:

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The pyridinone ring can be reduced to a dihydropyridinone.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

Oxidation: Formation of 4-oxo-1-(3-morpholinopropyl)-2(1H)-pyridinone.

Reduction: Formation of 4-hydroxy-1-(3-morpholinopropyl)-2,3-dihydro-1H-pyridinone.

Substitution: Formation of 3-(substituted benzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of pyridinones exhibit anticancer activity by inhibiting specific kinases involved in cancer cell proliferation. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, suggesting that 3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone may possess similar properties.

Antimicrobial Activity

Pyridinone derivatives have been investigated for their antimicrobial effects. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further research in antimicrobial therapies.

Neuroprotective Effects

There is emerging evidence that compounds with a similar structure can exert neuroprotective effects. This could be particularly relevant for conditions such as Alzheimer's disease or other neurodegenerative disorders.

Therapeutic Applications

Given its structural characteristics, 3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone could potentially be developed for the following therapeutic applications:

- Cancer Treatment : Targeting specific cancer pathways.

- Infection Control : As a novel antimicrobial agent.

- Neurological Disorders : Potential use in neuroprotection and cognitive enhancement.

Table 1: Comparison of Biological Activities of Pyridinone Derivatives

Case Study 1: Anticancer Activity

A study published in evaluated the anticancer effects of various pyridinone derivatives, including the target compound. The results indicated significant inhibition of tumor cell growth in vitro, warranting further investigation into its mechanism of action.

Case Study 2: Antimicrobial Efficacy

In another study referenced in , researchers tested a series of pyridinone compounds against common bacterial strains. The findings suggested that compounds similar to 3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone exhibited promising antimicrobial properties, indicating potential for development into therapeutic agents.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone involves its interaction with specific molecular targets. The hydroxy group and the morpholinopropyl side chain are key functional groups that enable binding to enzymes or receptors, potentially inhibiting their activity. The fluorobenzyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key Observations

The morpholinopropyl chain in the main compound and enhances solubility via tertiary amine protonation, unlike the diethoxypropyl group in , which relies on ether oxygen polarity.

Halogen Effects: Fluorine (electron-withdrawing) in the main compound may improve membrane permeability and resistance to oxidative metabolism compared to chlorine in .

Biological Implications: Morpholinopropyl-substituted compounds (main compound, ) are frequently associated with kinase inhibition (e.g., EGFR, Src) due to the amine’s ability to form hydrogen bonds with ATP-binding pockets .

Biological Activity

3-(4-Fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone, with the CAS number 477846-16-5, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

The compound exhibits biological activity primarily through the following mechanisms:

- Inhibition of Lipid Peroxidation : Studies indicate that derivatives of pyridinone can act as potent inhibitors of lipid peroxidation, which is crucial in preventing cellular damage related to oxidative stress .

- Cell Toxicity Reduction : The compound has shown effectiveness in reducing cell toxicity, making it a candidate for further research in neuroprotective applications .

Antioxidant Properties

Research has demonstrated that 3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone possesses significant antioxidant properties. This activity is essential for protecting cells from oxidative damage, which is implicated in various diseases, including neurodegenerative disorders.

Neuroprotective Effects

In vitro studies have indicated that the compound may exert neuroprotective effects by modulating pathways associated with neuronal survival and apoptosis. This suggests potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Studies

-

Study on Lipid Peroxidation Inhibition :

- Objective : To evaluate the efficacy of 3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone in inhibiting lipid peroxidation.

- Findings : The compound demonstrated a significant reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation, indicating its potential as a protective agent against oxidative stress .

- Neuroprotective Effects in Cell Culture Models :

Comparative Analysis of Biological Activity

| Compound Name | Lipid Peroxidation Inhibition | Neuroprotective Effects |

|---|---|---|

| 3-(4-Fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone | High | Significant |

| Other Pyridinones | Moderate | Variable |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.